molecular formula C18H16N2O4 B2551768 N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 922054-28-2

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2551768
CAS No.: 922054-28-2
M. Wt: 324.336
InChI Key: VYHSAONLZMNWTA-UHFFFAOYSA-N
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Description

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C18H16N2O4 and its molecular weight is 324.336. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Chemical Properties

Synthetic Routes and Compound Derivatives

Research has demonstrated various methods for synthesizing substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and related compounds, highlighting the versatility of these structures in chemical synthesis (Chau, Saegusa, & Iwakura, 1982). These methods offer pathways for creating a wide range of derivatives with potential for further study and application in medicinal chemistry and beyond.

Regioselectivity in Chemical Reactions

Studies on the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide have shed light on the regioselective nature of these reactions, providing insights into the molecular structure and reactivity of similar compounds (Batalha et al., 2019). Understanding these reaction pathways is crucial for designing compounds with specific biological activities.

Biological Activities and Applications

Cytotoxic Activities

Research into 7-oxo-7H-dibenz[f,ij]isoquinoline and related derivatives has revealed significant cytotoxic activities against certain cancer cell lines, pointing towards their potential use in cancer therapy (Bu et al., 2001). Such studies are foundational for developing new chemotherapeutic agents.

Fluorescent Sensing in Water

The development of dicationic derivatives for fluorescent anion sensing highlights the application of these compounds in environmental monitoring and biochemical assays. The research emphasizes the compound's ability to bind efficiently to anions in aqueous environments, demonstrating its utility in sensing technologies (Dorazco‐González et al., 2014).

Antagonism of the NMDA Receptor

Studies on 2-carboxytetrahydroquinolines have explored their role as antagonists at the glycine site on the NMDA receptor, indicating their potential in designing drugs to treat neurological disorders (Carling et al., 1992). This research underscores the therapeutic value of these compounds in modulating neurotransmitter systems.

Properties

IUPAC Name

N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-20-14-5-4-13(8-11(14)3-7-17(20)21)19-18(22)12-2-6-15-16(9-12)24-10-23-15/h2,4-6,8-9H,3,7,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYHSAONLZMNWTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.